molecular formula C15H13N3O3 B414802 1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole

1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B414802
M. Wt: 283.28g/mol
InChI Key: GCEWJBIDLIIRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their wide range of applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis. This compound, in particular, has a benzotriazole moiety attached to a 3,4-dimethoxyphenyl group via a methanone linkage, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 3,4-dimethoxybenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanone linkage.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under mild conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The benzotriazole moiety can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole is unique due to the combination of the benzotriazole and 3,4-dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28g/mol

IUPAC Name

benzotriazol-1-yl-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C15H13N3O3/c1-20-13-8-7-10(9-14(13)21-2)15(19)18-12-6-4-3-5-11(12)16-17-18/h3-9H,1-2H3

InChI Key

GCEWJBIDLIIRAB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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